2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetonitrile
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Overview
Description
2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a phenyl ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Sulfonylation: The pyrrolidine ring is then sulfonylated using sulfonyl chloride in the presence of a base like triethylamine to form pyrrolidin-1-ylsulfonyl chloride.
Coupling with Phenylacetonitrile: The final step involves the coupling of pyrrolidin-1-ylsulfonyl chloride with phenylacetonitrile under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Morpholin-1-ylsulfonyl)phenyl)acetonitrile
- 2-(4-(Piperidin-1-ylsulfonyl)phenyl)acetonitrile
- 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetonitrile is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14/h3-6H,1-2,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTMSDCLWLXDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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